molecular formula C23H19NO3 B5126361 N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide

N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide

Cat. No. B5126361
M. Wt: 357.4 g/mol
InChI Key: VDHLCQUKNDHRDU-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide, also known as HNMF, is a synthetic compound that belongs to the furan class of organic compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain.

Mechanism of Action

The exact mechanism of action of N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide is not fully understood. However, it has been proposed that N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide exerts its therapeutic effects by modulating various signaling pathways involved in cancer growth, inflammation, and pain signaling. N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phosphodiesterases (PDEs), which are involved in cancer growth and inflammation. N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has also been found to modulate the activity of ion channels and receptors involved in pain signaling, including the transient receptor potential vanilloid 1 (TRPV1) receptor and the voltage-gated sodium (Nav) channel.
Biochemical and Physiological Effects:
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has been shown to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis. N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has been shown to alleviate neuropathic pain by modulating the activity of ion channels and receptors involved in pain signaling.

Advantages and Limitations for Lab Experiments

N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has some limitations, including its low solubility in water and limited bioavailability.

Future Directions

N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has shown great potential for the development of novel therapeutic agents for various diseases. Future research should focus on elucidating the exact mechanism of action of N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide, optimizing its pharmacokinetic and pharmacodynamic properties, and developing novel formulations to improve its bioavailability. In addition, further studies are needed to evaluate the safety and efficacy of N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide in preclinical and clinical trials.

Synthesis Methods

N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide can be synthesized through a multistep process involving the reaction of 2-naphthol with 4-methylbenzaldehyde, followed by the condensation of the resulting intermediate with furfural in the presence of a catalyst. The final product is obtained after purification and isolation using chromatography techniques.

Scientific Research Applications

N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. It has been shown to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis. N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has been shown to alleviate neuropathic pain by modulating the activity of ion channels and receptors involved in pain signaling.

properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-16-8-11-18(12-9-16)24(23(26)22-7-4-14-27-22)15-20-19-6-3-2-5-17(19)10-13-21(20)25/h2-14,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHLCQUKNDHRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=C(C=CC3=CC=CC=C32)O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxynaphthalen-1-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide

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